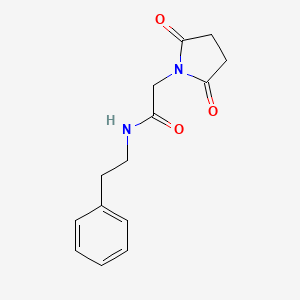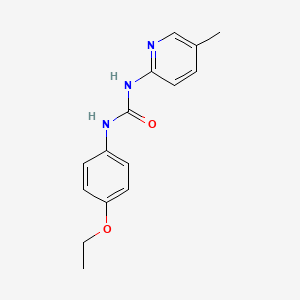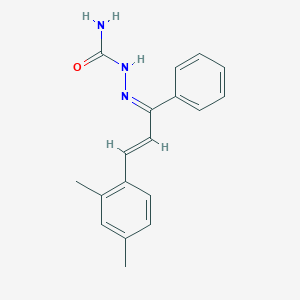
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone, also known as Curcumin semicarbazone, is a synthetic compound derived from Curcumin, a natural polyphenol found in turmeric. Curcumin has been widely studied for its anti-inflammatory, antioxidant, and anticancer properties. However, its poor bioavailability and chemical instability have limited its therapeutic potential. Curcumin semicarbazone is a promising derivative that overcomes these limitations and has shown potential in various scientific research applications.
作用機序
The mechanism of action of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB, COX-2, and STAT3 signaling pathways. It also induces apoptosis by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound semicarbazone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. It also has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high bioavailability, making it an ideal candidate for in vitro and in vivo studies. However, its high cost and limited availability may be a limitation for some labs.
将来の方向性
There are several future directions for the study of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone. One direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to fully understand its mechanism of action and its effects on various signaling pathways. Finally, the development of new derivatives and analogs of this compound semicarbazone may lead to the discovery of more potent and effective compounds.
合成法
The synthesis of 3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone involves the reaction of this compound with semicarbazide hydrochloride in the presence of sodium acetate and glacial acetic acid. The reaction takes place under reflux conditions and yields a yellow crystalline solid, which is purified by recrystallization.
科学的研究の応用
3-(2,4-dimethylphenyl)-1-phenyl-2-propen-1-one semicarbazone semicarbazone has shown potential in various scientific research applications. It has been studied for its anticancer properties, specifically in breast cancer and prostate cancer. In vitro studies have shown that this compound semicarbazone inhibits the growth of cancer cells and induces apoptosis. It has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory bowel disease and rheumatoid arthritis. Additionally, this compound semicarbazone has been studied for its neuroprotective properties and has shown potential in treating Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[(Z)-[(E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-enylidene]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-8-9-15(14(2)12-13)10-11-17(20-21-18(19)22)16-6-4-3-5-7-16/h3-12H,1-2H3,(H3,19,21,22)/b11-10+,20-17- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFCFJSSVSCEW-BMOGTUHSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=N/NC(=O)N)/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5724404.png)

![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![N'-[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5724424.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)
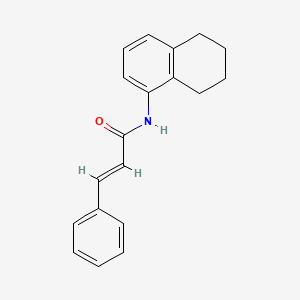
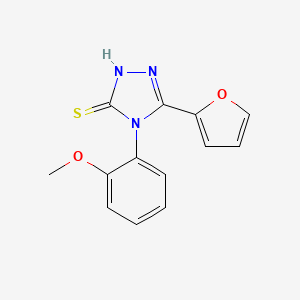

![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B5724467.png)

![3-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5724475.png)
